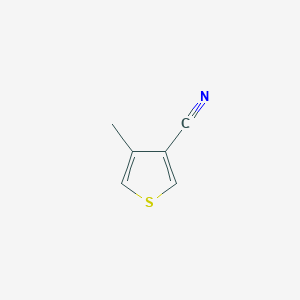

4-Methylthiophene-3-carbonitrile

描述

Evolution of Synthetic Strategies for 2-Aminothiophene-3-carbonitriles

The development of synthetic routes to polysubstituted thiophenes, particularly 2-aminothiophenes, has been a subject of intense research. Early methods for thiophene (B33073) synthesis, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source like phosphorus pentasulfide, laid the groundwork for accessing the thiophene core. wikipedia.orgresearchgate.net Another classical approach is the Volhard-Erdmann cyclization. wikipedia.org

However, the direct and efficient synthesis of highly functionalized 2-aminothiophenes remained a challenge until the advent of the Gewald reaction in the 1960s. wikipedia.org This multicomponent reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base, revolutionized the synthesis of 2-aminothiophene-3-carbonitriles and their derivatives. wikipedia.orgorganic-chemistry.org The reaction is named after its discoverer, Karl Gewald. wikipedia.org

The mechanism of the Gewald reaction is understood to proceed through an initial Knoevenagel condensation of the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization. wikipedia.org

Over the years, numerous modifications to the original Gewald reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. These advancements represent a significant evolution in the synthesis of 2-aminothiophene-3-carbonitriles.

| Modification | Catalyst/Conditions | Key Advantages |

| Microwave-assisted | Microwave irradiation | Reduced reaction times and often improved yields. wikipedia.org |

| Solvent-free | High-speed vibration milling | Environmentally friendly, shorter reaction times, and facile conditions. nih.gov |

| Use of various catalysts | L-proline, ionic liquids, piperidinium (B107235) borate (B1201080) | Milder reaction conditions, improved yields, and broader substrate applicability. researchgate.netthieme-connect.com |

| Water-based synthesis | Water as solvent with catalysts like triethylamine (B128534) or specialized functionalized polymers | Greener and more sustainable approach. nih.gov |

These evolutionary steps in synthetic methodology have made a wide variety of substituted 2-aminothiophene-3-carbonitriles, which are closely related to 4-Methylthiophene-3-carbonitrile, readily accessible for further chemical exploration and application.

Below are some physicochemical properties of this compound:

| Property | Value |

| CAS Number | 73229-39-7 aablocks.comcookechem.combldpharm.com |

| Molecular Formula | C6H5NS aablocks.comcookechem.com |

| Molecular Weight | 123.18 g/mol cookechem.combldpharm.com |

| Appearance | Solid aablocks.com |

Structure

3D Structure

属性

IUPAC Name |

4-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-5-3-8-4-6(5)2-7/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMSUOPXSZFRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502757 | |

| Record name | 4-Methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73229-39-7 | |

| Record name | 4-Methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methylthiophene 3 Carbonitrile and Its Analogs

Innovations in Gewald Reaction Protocols

The Gewald reaction, a multicomponent reaction that typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base, stands as a cornerstone for the synthesis of 2-aminothiophenes. derpharmachemica.comorganic-chemistry.org Continuous efforts to refine this reaction have led to more efficient, environmentally friendly, and versatile synthetic routes.

Optimized Conventional Gewald Syntheses

Conventional Gewald synthesis has been optimized through various approaches to improve yields and simplify procedures. One such optimization involves a two-step procedure where an α,β-unsaturated nitrile is first prepared via a Knoevenagel-Cope condensation, followed by a base-promoted reaction with sulfur. arkat-usa.org This method is particularly effective for less reactive ketones. arkat-usa.org Another improvement utilizes an inorganic base in a tetrahydrofuran (B95107) (THF)/water solvent system, which has been shown to suppress the formation of byproducts. researchgate.net Furthermore, conducting the reaction in a mixture of triethylamine (B128534) and water at room temperature allows for the efficient synthesis of 2-aminothiophene derivatives, with the products often precipitating directly from the highly polar medium, simplifying isolation. lookchem.com

Microwave-Accelerated Gewald Reactions for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Gewald reaction, significantly reducing reaction times and often improving yields. derpharmachemica.comrsc.org For instance, a microwave-promoted Gewald synthesis can be completed in as little as 10 minutes. rsc.org The use of microwave irradiation has been successfully applied to the synthesis of various substituted thiophenes, including those derived from arylacetaldehydes, leading to high yields and purities in a fraction of the time required for conventional heating. organic-chemistry.org This technology has been effectively combined with solid-supported synthesis, further enhancing the efficiency and ease of product isolation. tandfonline.comorganic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Several hours | Minutes | rsc.orgorganic-chemistry.org |

| Yield | Moderate to Good | Good to Excellent | organic-chemistry.orgresearchgate.net |

| Conditions | Often requires high boiling point solvents and prolonged reflux | Can be performed under solvent-free or milder conditions | organic-chemistry.orgtandfonline.com |

Environmentally Benign Gewald Synthesis Approaches

In line with the principles of green chemistry, several environmentally benign modifications to the Gewald reaction have been developed.

Polyethylene Glycol (PEG)-Mediated Synthesis: Polyethylene glycol (PEG) has been utilized as a recyclable and effective reaction medium for the Gewald reaction. researchgate.net It can act as a promoter, facilitating the reaction without the need for a traditional basic catalyst. researchgate.net The synthesis of 2-aminothiophene derivatives has been successfully carried out in PEG-600 under ultrasound irradiation at room temperature, offering a green and efficient protocol. researchgate.netrsc.org

Catalyst-Free Ultrasonication: The application of ultrasound has been shown to accelerate the Gewald reaction, often under catalyst-free and solvent-free conditions. researchgate.netrsc.org Sonication promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures, thereby increasing reaction rates. researchgate.net This method provides a simple, fast, and efficient one-pot procedure for the synthesis of 2-aminothiophene derivatives with good yields and short reaction times. researchgate.netnih.gov

Stepwise Gewald Reaction Strategies for Functionalized Thiophenes

A stepwise approach to the Gewald reaction offers a controlled method for the synthesis of specifically functionalized thiophenes. This strategy typically involves the initial Knoevenagel condensation of a ketone with an activated nitrile to form an intermediate, which is then cyclized with sulfur in a separate step. This method has been successfully employed for the synthesis of 4-aryl-3-cyano-2-aminothiophenes starting from aryl methyl ketones. researchgate.nettubitak.gov.tr The stepwise process allows for the isolation and purification of intermediates, which can be advantageous in achieving higher purity of the final product. sciforum.net

Alternative Synthetic Routes to 4-Methylthiophene-3-carbonitrile Derivatives

While the Gewald reaction is a dominant method, alternative synthetic strategies provide access to thiophene (B33073) derivatives with different substitution patterns or through different mechanistic pathways.

Michael-Type Additions Followed by Intramolecular Cyclization

An alternative route to substituted thiophenes involves a Michael-type addition followed by an intramolecular cyclization. This approach has been used to prepare trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. acs.orgnih.gov The reaction can proceed through the Michael addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization. acs.orgnih.gov This method provides a pathway to dihydrothiophene derivatives, which can be valuable precursors for further chemical transformations. The intramolecular Michael reaction is a powerful tool for ring formation, leading to either carbocyclic or heterocyclic systems. organicreactions.org

Hydrogenation-Mediated Transformations of Nitrile Precursors

The catalytic hydrogenation of nitriles is a fundamental transformation for producing primary amines, which are versatile precursors in organic synthesis. researchgate.netbme.hu However, controlling the selectivity of this reaction to prevent the formation of secondary and tertiary amine byproducts is a significant challenge. bme.hu The reaction typically proceeds through a highly reactive imine intermediate, which can undergo condensation reactions leading to undesired products. bme.hu

The choice of catalyst and reaction conditions is paramount for achieving high selectivity for the primary amine. Heterogeneous catalysts based on transition metals such as nickel and palladium are commonly employed. researchgate.netbme.hu For instance, carbon-coated nickel-based catalysts (Ni/NiO@C) have demonstrated high activity and selectivity in converting various aromatic nitriles to their corresponding primary amines under mild conditions (120 °C, 10 bar H₂). chemrxiv.org This method shows good tolerance for functional groups like halogens and methoxy (B1213986) groups. chemrxiv.org Similarly, nanocrystalline nickel carbide (nano-Ni3C) supported on aluminum oxide has been shown to be a highly active catalyst for the selective hydrogenation of both aromatic and aliphatic nitriles to primary amines, even under atmospheric hydrogen pressure. osaka-u.ac.jp

Palladium catalysts are also effective. A polysilane/SiO₂-supported palladium catalyst has been utilized for the hydrogenation of nitriles under continuous-flow conditions, converting various nitriles into primary amine salts in nearly quantitative yields with high stability over extended periods. nih.govnih.gov The use of palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) as a hydrogen donor allows for the transfer hydrogenation of aromatic nitriles to primary amines under very mild conditions (25–40 °C). bme.hu

While these methods focus on the reduction of a nitrile to an amine, this transformation is crucial for precursors that may subsequently undergo cyclization to form thiophene rings or for modifying nitrile-containing thiophenes. The challenge in sterically hindered nitriles can be overcome using specific platinum(II) catalysts with secondary phosphine (B1218219) oxide (SPO) ligands, which allow for hydrolysis to the amide under neutral and mild conditions without further hydrolysis to the carboxylic acid. acs.org

| Catalyst System | Substrate Type | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Ni/NiO@C | Aromatic Nitriles | 120 °C, 10 bar H₂, 4 h | High conversion (>99%) and selectivity to primary amines (>98%). Good functional group tolerance. | chemrxiv.org |

| nano-Ni3C/Al₂O₃ | Aromatic & Aliphatic Nitriles | Atmospheric H₂ pressure | Surpasses activity of Ni nanoparticles; versatile substrate scope. | osaka-u.ac.jp |

| Polysilane/SiO₂-Pd | Aromatic & Aliphatic Nitriles | Continuous-flow, 60 °C, 50 kPa H₂ | Quantitative yields to primary amine salts; catalyst active for >300 h. | nih.govnih.gov |

| 10% Pd/C | Aromatic Nitriles | 25–40 °C, Ammonium Formate | Transfer hydrogenation with good to excellent yields (51-98%) of primary amines. | bme.hu |

Cyclocondensation Reactions for Thiophene Ring Formation

Cyclocondensation reactions are powerful one-pot methods for constructing the thiophene ring from simple, acyclic starting materials. Two of the most prominent methods for synthesizing substituted thiophenes, including nitrile-functionalized analogs, are the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis.

The Gewald reaction is a multicomponent condensation involving a ketone or aldehyde, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction directly yields polysubstituted 2-aminothiophenes. researchgate.netwikipedia.org The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate. arkat-usa.orgwikipedia.org Subsequently, sulfur adds to the intermediate, followed by cyclization and tautomerization to afford the final 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction is enhanced by the wide availability of starting materials and the generally mild reaction conditions. researchgate.netarkat-usa.org Modifications such as using microwave irradiation can improve reaction yields and reduce reaction times. wikipedia.org

| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Resulting Thiophene Structure | Reference |

|---|---|---|---|---|

| Ketone (R¹-CO-CH₂-R²) | Malononitrile (NC-CH₂-CN) | Amine (e.g., Morpholine) | 2-Amino-3-cyano-4,5-disubstituted thiophene | wikipedia.orgorganic-chemistry.org |

| Cyclohexanone | Ethyl cyanoacetate | Piperidinium (B107235) borate (B1201080) (catalytic) | 2-Amino-3-ethoxycarbonyl-4,5-tetramethylenethiophene | thieme-connect.com |

| Aldehyde (R¹-CHO) | Cyanoacetamide | Amine | 2-Amino-3-carboxamido-4-substituted thiophene | arkat-usa.org |

The Fiesselmann thiophene synthesis provides another route to highly functionalized thiophenes. The classical reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgderpharmachemica.com A key variation of this synthesis, relevant to nitrile-containing thiophenes, involves the use of a substrate containing a nitrile group instead of an ester. This modification leads to the formation of 3-aminothiophenes. wikipedia.orgwikipedia.org The reaction proceeds through a sequence of base-catalyzed 1,4-conjugate additions, culminating in the cyclization to form the thiophene ring. derpharmachemica.com This method has been applied in the synthesis of inhibitors for p38 kinase and tyrosine kinase. wikipedia.orgwikipedia.org

In Depth Mechanistic Investigations of 4 Methylthiophene 3 Carbonitrile Chemistry

Elucidation of the Gewald Reaction Mechanism

The Gewald reaction, first reported in the 1960s, is a cornerstone of thiophene (B33073) synthesis. It is a one-pot, multi-component reaction that combines a ketone or aldehyde, an α-cyanoester (or related active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. The synthesis of 2-amino-4-methylthiophene-3-carbonitrile (B188914), a key intermediate, relies on this powerful transformation.

The mechanism of the Gewald reaction has been a subject of considerable study, with the generally accepted pathway involving several distinct steps. nih.gov The process initiates with a base-catalyzed Knoevenagel condensation between the ketone (e.g., acetone) and the active methylene nitrile (e.g., malononitrile). nih.govmdpi.com This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a vinylidene cyanide.

The subsequent steps involving the incorporation of sulfur are less definitively understood but are postulated to proceed as follows nih.govmdpi.comresearchgate.net:

Thiolation : The α,β-unsaturated intermediate is attacked by a sulfur nucleophile, which is formed from elemental sulfur and the base. The exact nature of the sulfurating agent is complex and may involve polysulfide species. mdpi.comresearchgate.net

Cyclization : The resulting sulfur-containing intermediate undergoes an intramolecular cyclization. This is a crucial ring-forming step where the sulfur atom attacks the nitrile group, leading to the formation of a five-membered thiophene ring. nih.gov

Tautomerization : The cyclized product exists as an imine tautomer, which rapidly rearranges to the more stable enamine form, yielding the final 2-aminothiophene product. nih.gov

Computational studies using Density Functional Theory (DFT) have provided deeper insights, suggesting that the reaction begins with the Knoevenagel-Cope condensation. mdpi.comresearchgate.net This is followed by the opening of the elemental sulfur ring to form various polysulfide intermediates. The final cyclization of a monosulfide intermediate, followed by aromatization, is the primary thermodynamic driving force that funnels all intermediates towards the stable 2-aminothiophene product. mdpi.comresearchgate.net

The efficiency and outcome of the Gewald reaction are highly dependent on the chosen catalyst and reaction conditions. While traditional methods often employ stoichiometric amounts of amine bases like morpholine (B109124) or piperidine, modern approaches focus on developing more efficient and greener catalytic systems. chemicalbook.commdpi.com

The catalyst plays a pivotal role in multiple stages of the mechanism. In the initial Knoevenagel condensation, the base facilitates the deprotonation of the active methylene compound. chemicalbook.com For the sulfur addition and cyclization steps, the catalyst's nature can influence the formation and reactivity of sulfurating species.

| Catalyst/Condition | Effect on Reaction | Mechanistic Implication |

| Piperidinium (B107235) Borate (B1201080) | Acts as a conjugate acid-base pair, enabling truly catalytic amounts (20 mol%) to be effective. chemicalbook.com | The piperidinium ion protonates the ketone's carbonyl group, activating it, while the borate anion deprotonates the active methylene nitrile. chemicalbook.com |

| Zinc Oxide (ZnO) | Functions as an efficient, eco-friendly, and recyclable catalyst, often under solvent-free conditions. nih.gov | ZnO is proposed to have a dual catalytic role, facilitating both the initial condensation and the final ring-closure step. nih.gov |

| Functionalized Fibers | Polymer-supported catalysts, such as N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber (P-PANF), show high activity and are easily recoverable. uj.ac.za | Provides a heterogeneous catalytic system, simplifying product purification and allowing for catalyst reuse, which is advantageous for industrial applications. uj.ac.za |

| Microwave Irradiation | Significantly reduces reaction times and can improve product yields compared to conventional heating. nih.govmdpi.com | The rapid heating enhances the rate of all steps in the reaction sequence, particularly the condensation and cyclization stages. nih.gov |

These advanced catalytic systems and conditions not only improve the reaction's green credentials but also provide tools to fine-tune the synthesis of specific 2-aminothiophene derivatives.

Mechanistic Aspects of Post-Synthetic Transformations

The 2-amino-4-methylthiophene-3-carbonitrile scaffold is a versatile building block for synthesizing more complex heterocyclic systems. The amino and nitrile functionalities provide reactive handles for a variety of post-synthetic modifications, including cyclizations and substitutions.

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile or an aminonitrile, catalyzed by a base, to form a cyclic β-keto nitrile or an enamino-nitrile, respectively. This reaction is a powerful method for constructing fused ring systems, such as thieno[2,3-b]pyridines, from 2-aminothiophene-3-carbonitrile (B183302) precursors. researchgate.net

The mechanism proceeds via the following steps:

Deprotonation : A strong base (e.g., sodium ethoxide, potassium hydroxide) deprotonates the amino group of the thiophene derivative. researchgate.net

Intramolecular Nucleophilic Attack : The resulting anion acts as an intramolecular nucleophile, attacking the carbon atom of the adjacent nitrile group. researchgate.netresearchgate.net

Cyclization and Tautomerization : This attack forms a six-membered ring intermediate (an imine), which then tautomerizes to the more stable aromatic enamine structure, yielding the thieno[2,3-b]pyridine (B153569) system. mdpi.com

This cyclization is a key step in the synthesis of many pharmacologically active thienopyridines. The reaction can be part of a one-pot sequence, for instance, by first alkylating the amino group or the sulfur atom of a related precursor and then inducing cyclization. mdpi.comresearchgate.net

The 2-amino group in 4-methylthiophene-3-carbonitrile is nucleophilic and can readily participate in substitution reactions to form a wide array of derivatives. researchgate.net These reactions are fundamental for modifying the scaffold's properties. For example, acylation of the amino group with acyl chlorides or anhydrides proceeds through a standard nucleophilic acyl substitution mechanism.

Furthermore, the thiophene ring itself can undergo nucleophilic aromatic substitution (SNAr), although this is less common than electrophilic substitution unless the ring is activated by strong electron-withdrawing groups. researchgate.netresearchgate.net The generally accepted mechanism for SNAr on thiophene derivatives is a two-step process researchgate.netresearchgate.net:

Addition : The nucleophile adds to the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

Elimination : The leaving group departs, restoring the aromaticity of the thiophene ring and yielding the substituted product.

Computational studies on related 2-methoxy-5-nitrothiophenes have shown that this SNAr reaction follows a stepwise pathway where the nucleophile adds to the C2 position, followed by a proton transfer and subsequent elimination of the leaving group. researchgate.net

The electrochemical behavior of aminothiophenes is of great interest for the development of conducting polymers and electroactive materials. The electrooxidation of thiophene oligomers typically involves two stepwise, chemically reversible one-electron oxidations. This process leads to the formation of a radical cation (polaron) and, subsequently, a dication (bipolaron).

The oligomerization or polymerization process is often described by an ECE mechanism , which involves a sequence of an E lectrochemical step, a C hemical reaction, and a second E lectrochemical step.

A proposed pathway for the electropolymerization of an aminothiophene can be outlined as:

E (Electrochemical) : The monomer is oxidized at the electrode surface to form a radical cation.

C (Chemical) : Two radical cations couple (dimerize), followed by the loss of two protons to re-aromatize and form a neutral dimer. This dimer is more easily oxidized than the monomer.

E (Electrochemical) : The dimer is oxidized to its radical cation at a lower potential than the monomer, and it can then couple with another monomer radical cation, propagating the oligomer chain.

Advanced Techniques for Mechanistic Elucidation

To achieve a profound understanding of the chemical behavior of this compound, advanced analytical and computational techniques are indispensable. These methods allow for the detailed investigation of reaction pathways, intermediate species, and the energetic landscapes that govern its transformations.

Cyclic Voltammetry for Electrochemical Reaction Pathway Analysis

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. For thiophene derivatives, CV provides critical insights into their oxidation and reduction mechanisms, the stability of resulting radical ions, and subsequent chemical reactions such as electropolymerization. The electrochemical oxidation of substituted thiophenes typically involves the removal of an electron from the π-system to form a radical cation. dtic.mil The stability and subsequent fate of this radical cation are highly dependent on the nature and position of the substituents on the thiophene ring.

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For thiophene compounds, this often reveals one or more oxidation peaks. For instance, studies on α-coupled thiophene oligomers have shown two distinct, chemically reversible oxidation steps, corresponding to the sequential formation of a stable radical cation and a dication. dtic.mil The separation between these oxidation potentials provides information about the electronic communication between the thiophene units.

The electrochemical behavior of 3-methylthiophene (B123197), a close structural analog of this compound, has been studied extensively. Its oxidation on platinum, glassy carbon, and gold electrodes in acetonitrile (B52724) typically shows an anodic peak corresponding to the formation of a radical cation. aau.edu.et This initial oxidation can be followed by coupling reactions, leading to the formation of dimers, oligomers, and ultimately, poly(3-methylthiophene). dtic.mil The rate of polymerization and the quality of the resulting polymer can be greatly influenced by the experimental conditions, including the monomer concentration and the presence of other thiophene species like bithiophene or terthiophene. dtic.milresearchgate.net

For this compound, a CV analysis would be expected to reveal the influence of the electron-withdrawing nitrile group at the 3-position and the electron-donating methyl group at the 4-position. The nitrile group would likely increase the oxidation potential compared to 3-methylthiophene, making it more difficult to oxidize. The stability of the resulting radical cation would be a key point of investigation, determining whether it undergoes dimerization, polymerization, or other reactions. By analyzing the peak potentials, peak currents, and the effect of scan rate, one can elucidate the electrochemical reaction pathway, determine diffusion coefficients, and identify intermediate species. aau.edu.etresearchgate.net

Table 1: Illustrative Electrochemical Data for Selected Thiophene Derivatives

| Compound | Oxidation Potential (V vs. ref) | Solvent/Electrolyte | Key Observation | Reference |

|---|---|---|---|---|

| 2,2′:5′,2″-Terthiophene | +1.13, +1.18 | CH₂Cl₂/TEAPF₆ | Two-step anodic process observed. | mdpi.com |

| 5-Bromo-2,2′:5′,2″-terthiophene | +1.22 | CH₂Cl₂/TEAPF₆ | Single, broad anodic process. | mdpi.com |

| 3-Methylthiophene | ~1.8 | Acetonitrile | Oxidation potential is lower than unsubstituted thiophene due to the electron-donating methyl group. | dtic.mil |

| Thiophene | ~2.0 | Acetonitrile | Higher oxidation potential compared to 3-methylthiophene. | dtic.mil |

| α,α-Coupled Thiophene Tetramer | ~0.7, ~0.9 | Methylene Chloride | Two well-separated, reversible oxidations to radical cation and dication. | dtic.mil |

Digital Simulation for Kinetic Data Estimation in Complex Reactions

Digital simulation and computational chemistry, particularly Density Functional Theory (DFT), are essential tools for dissecting complex reaction mechanisms at a molecular level. mdpi.com These methods allow for the calculation of structural parameters, reaction energies, and activation barriers, providing a theoretical framework to understand and predict chemical reactivity and selectivity. researchgate.netnih.gov

For reactions involving this compound, DFT calculations can be employed to model the transition states of key reaction steps. This is crucial for understanding aspects like regio- and stereoselectivity. For example, in the rhodium-catalyzed synthesis of alkylidene dihydrothiophenes, DFT calculations were instrumental in elucidating the origins of selectivity. acs.org The calculations revealed that noncovalent interactions, such as C–H···π or C–H···O interactions in the transition states, control the regio- and geometric outcomes, while steric interactions within the chiral ligand environment govern enantioselectivity. acs.org The activation free energies for competing pathways can be calculated to predict the major product, which can then be compared with experimental results.

Similarly, in studying the mechanism of copper-catalyzed arylation-cyclization reactions, DFT calculations showed that the reaction proceeds via a specific sequence of steps (aryl transfer followed by ring closure) by comparing the free energy profiles of possible routes. beilstein-journals.org The calculations identified the rate-determining step and the most stable intermediates along the reaction coordinate.

Applying these techniques to the chemistry of this compound would involve:

Optimizing Geometries: Calculating the ground-state geometries of reactants, intermediates, transition states, and products.

Calculating Reaction Profiles: Mapping the potential energy surface for a proposed reaction mechanism to determine activation energies (ΔG‡) and reaction energies (ΔGr).

Analyzing Frontier Molecular Orbitals (FMOs): Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity. The HOMO-LUMO gap can indicate the kinetic stability of the molecule. nih.gov

Predicting Selectivity: Modeling different possible transition states to understand why one regio- or stereoisomer is formed preferentially. For this compound, this would be key in predicting the outcomes of electrophilic substitution, cycloadditions, or metal-catalyzed cross-coupling reactions.

By combining experimental data with the insights from digital simulations, a comprehensive and quantitative understanding of the kinetic and thermodynamic factors controlling the reactivity of this compound can be achieved.

Table 2: Examples of Calculated Energetic Data for Thiophene-Related Reactions from DFT Studies

| Reaction/System Studied | Calculated Parameter | Value (kcal/mol or eV) | Significance | Reference |

|---|---|---|---|---|

| Rh-Catalyzed Dihydrothiophene Synthesis | Activation Free Energy (ΔG‡) | 34.49 kcal/mol | Identifies the energy barrier for the rate- and selectivity-determining migratory insertion step. | acs.org |

| Cu-Catalyzed Oxazoline Synthesis (Path A) | Activation Free Barrier (TSrcA) | 22.6 kcal/mol | Energy barrier for the rate-determining ring formation step in one possible pathway. | beilstein-journals.org |

| Cu-Catalyzed Oxazoline Synthesis (Path B) | Activation Free Energy (TSarB) | 18.9 kcal/mol | Lower energy barrier for the competing aryl transfer step, indicating a preferred pathway. | beilstein-journals.org |

| Aryl-Substituted Thiophene Derivative | HOMO-LUMO Energy Gap | 3.852 eV | Indicates molecular stability; a larger gap suggests higher stability. | nih.gov |

| Amidine Insertion into Cyclopropanone | Reaction Barrier | 14 kcal/mol | Energy barrier for the formation of the key reaction intermediate. | acs.org |

Derivatization and Complex Synthetic Transformations of 4 Methylthiophene 3 Carbonitrile

Construction of Fused Heterocyclic Systems

The annulation of additional rings onto the 4-methylthiophene-3-carbonitrile framework is a primary strategy for creating complex polycyclic molecules. The 2-amino-4-methylthiophene-3-carbonitrile (B188914) derivative, readily accessible through the Gewald multicomponent reaction, is a key intermediate in many of these synthetic pathways. The vicinal amino and nitrile groups are perfectly positioned for cyclocondensation reactions to form fused five- or six-membered rings.

Synthesis of Thieno[2,3-b]pyridine (B153569) Derivatives

Thieno[2,3-b]pyridines, which are isosteres of quinoline, are a significant class of fused heterocycles. The synthesis of these derivatives often utilizes the reactive 2-amino group of a thiophene (B33073) precursor. One common strategy involves the Friedländer annulation, where the aminothiophene reacts with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl.

Various reagents and conditions can be employed to construct the fused pyridine (B92270) ring. For example, cyclization reactions of aminothiophene precursors can be achieved by reacting them with α-halo compounds or through base-catalyzed intramolecular cyclizations. nih.gov The reaction of 2-aminothiophene-3-carbonitriles with reagents like malononitrile or cyanothioacetamide in the presence of a base such as piperidine can also lead to the formation of highly functionalized pyridothienopyridine derivatives. researchgate.net These methods provide access to a library of substituted thieno[2,3-b]pyridines for further chemical exploration and biological screening. nih.gov

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Aminothiophene-3-carbonitrile (B183302) derivative | α,β-Unsaturated Ketone | Substituted Thieno[2,3-b]pyridine | researchgate.net |

| 2-Aminothiophene-3-carbonitrile derivative | Malononitrile / Base | 2,4-Diamino-thieno[2,3-b]pyridine-5-carbonitrile | researchgate.net |

| Amino-3,5-dicyanopyridine | KOH / DMF or EtOH | Thieno[2,3-b]pyridine | nih.gov |

Access to Thieno[2,3-d]pyrimidine (B153573) and Thienopyrimidinone Scaffolds

The thieno[2,3-d]pyrimidine core is structurally analogous to purine and is a privileged scaffold in medicinal chemistry, with derivatives showing potential as anticancer and antimicrobial agents. naturalspublishing.comnih.gov The synthesis of this ring system from 2-amino-4-methylthiophene-3-carbonitrile is well-established and highly efficient.

The most direct methods involve the reaction of the aminonitrile precursor with single-carbon building blocks. For instance, heating with formamide yields the corresponding 4-aminothieno[2,3-d]pyrimidine, while reaction with formic acid leads to the thieno[2,3-d]pyrimidin-4-one scaffold. researchgate.net Another versatile approach is the cyclocondensation with isothiocyanates, which, after cyclization, produces N-substituted thienopyrimidinone derivatives. naturalspublishing.comsemanticscholar.org The Dimroth rearrangement provides another pathway to these fused pyrimidines. scielo.br These straightforward synthetic routes allow for the generation of a wide variety of substituted thienopyrimidines. nih.govrsc.org

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Amino-4-methylthiophene-3-carbonitrile | Formamide | 4-Amino-5-methylthieno[2,3-d]pyrimidine | researchgate.net |

| 2-Amino-4-methylthiophene-3-carbonitrile | Phenyl isothiocyanate, then cyclization | 2-Anilino-5-methylthieno[2,3-d]pyrimidin-4-one | naturalspublishing.comsemanticscholar.org |

| 2-Amino-4-methylthiophene-3-carbonitrile | Triethyl orthoformate, then amine | 3-Substituted-5-methylthieno[2,3-d]pyrimidin-4-one | nih.gov |

| 2-Amino-4-methylthiophene-3-carbonitrile | Chloroacetyl chloride | 2-(Chloromethyl)thieno[3,2-d]pyrimidinone | nih.gov |

Formation of Thieno[2,3-b]quinoline, Thienothiazine, and Thieno[2,3-c]pyrazole Derivatives

The versatility of the this compound scaffold extends to the synthesis of other important fused heterocycles.

Thieno[2,3-b]quinolines : These tetracyclic systems can be synthesized using methods analogous to quinoline synthesis, such as the Friedländer reaction. The condensation of 2-amino-4-methylthiophene-3-carbonitrile with cyclic ketones like cyclohexanone, typically under acidic conditions, yields tetrahydrothieno[2,3-b]quinolines, which can be subsequently aromatized. researchgate.net Various synthetic strategies have been developed to access these compounds, reflecting their importance in materials science and medicinal chemistry. rsc.orgbohrium.com

Thienothiazines : The construction of the thienothiazine ring system from aminothiophene precursors is a less common but valuable transformation. It involves forming a six-membered ring containing both a sulfur and a nitrogen atom fused to the thiophene core. This can be achieved through multi-step sequences, for example, by reacting the starting aminothiophene with chloroacetyl chloride to form an amide, which is then cyclized with a sulfur source.

Thieno[2,3-c]pyrazoles : These fused systems contain an adjacent pyrazole ring. While various methods exist for their synthesis, constructing them from 2-aminothiophene-3-carbonitrile precursors can be challenging. nih.gov A plausible route involves the reaction of a suitably substituted thiophene, such as a 3-hydrazinocarbonyl-thiophene derivative, to facilitate the pyrazole ring closure. nih.gov The specific substitution pattern on the starting thiophene is critical for directing the cyclization to form the desired thieno[2,3-c]pyrazole isomer. researchgate.net

Synthesis of Novel Hybrid Heterocycles (e.g., Benzimidazolylthiophenes, Diazenyl Pyridothiophenes)

The functional groups on the thiophene ring can be used to link to other heterocyclic systems, creating novel hybrid molecules with potentially unique properties.

Benzimidazolylthiophenes : These hybrids can be prepared by forming the benzimidazole ring from functionalities on the thiophene. For example, the nitrile group of 2-amino-4-methylthiophene-3-carbonitrile can be hydrolyzed to a carboxylic acid. This acid can then be coupled with o-phenylenediamine under dehydrating conditions to form the benzimidazole ring, resulting in a 2-(benzimidazol-2-yl)thiophene derivative.

Diazenyl Pyridothiophenes : The synthesis of molecules containing an azo (-N=N-) linkage often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. Starting from an amino-substituted thieno[2,3-b]pyridine (prepared as described in section 4.1.1), the amino group can be converted to a diazonium salt. This reactive intermediate can then be coupled with active methylene compounds, such as pyrazolones or barbituric acid, to yield brightly colored diazenyl pyridothiophene dyes. ekb.eg This reaction provides a modular approach to synthesizing complex hybrid structures.

Functional Group Interconversions and Strategic Modifications

Beyond ring-forming reactions, the nitrile group of this compound is a key functional handle that can be strategically modified to introduce new functionalities. These interconversions expand the synthetic utility of the thiophene core. researchgate.net

Reactions of the Nitrile Group (e.g., Hydrolysis, Reduction)

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, allowing for its conversion into other important functional groups. libretexts.org

Hydrolysis : The nitrile group can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH) under either acidic or basic conditions. libretexts.org The amide is often formed as an intermediate and can be isolated under controlled conditions. This transformation is fundamental for preparing thiophene-3-carboxamides and thiophene-3-carboxylic acids, which are themselves valuable intermediates for further synthesis, such as the construction of benzimidazolylthiophenes.

Reduction : The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.org The resulting aminomethylthiophene is a useful building block, as the primary amine can participate in a wide range of reactions, including amide bond formation, alkylation, and the synthesis of new heterocyclic rings.

| Reaction | Reagent(s) | Product Functional Group | Reference |

| Hydrolysis | H₂SO₄ (aq), heat | Carboxylic Acid (-COOH) | libretexts.org |

| Hydrolysis | H₂O₂, base | Amide (-CONH₂) | libretexts.org |

| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) | libretexts.org |

| Reduction | H₂, Raney Ni | Primary Amine (-CH₂NH₂) | libretexts.org |

Transformations Involving the 2-Amino Moiety

The 2-amino group in 2-amino-4-methylthiophene-3-carbonitrile is a key functional handle for extensive derivatization, primarily leading to the formation of fused pyrimidine (B1678525) rings, thereby constructing the thieno[2,3-d]pyrimidine system. This bicyclic heterocycle is of significant interest due to its structural analogy to purine bases and its associated broad spectrum of biological activities.

One of the most common transformations involves the cyclocondensation of 2-amino-4-methylthiophene-3-carbonitrile with various electrophilic reagents. For instance, reaction with nitriles in the presence of a strong acid, such as dry hydrogen chloride gas, leads to the formation of 4-amino-thieno[2,3-d]pyrimidines nih.govmdpi.com. This reaction proceeds through an initial formation of an amidine intermediate, which then undergoes intramolecular cyclization. The nature of the substituent at the 2-position of the resulting thienopyrimidine is determined by the nitrile used in the reaction mdpi.com.

Another important reaction is the cyclization with isothiocyanates. This reaction typically yields thieno[2,3-d]pyrimidine-2-thiones, which can be further functionalized. For example, treatment of 2-aminothiophene-3-carboxamides with phenyl isothiocyanate in boiling pyridine leads to the formation of the corresponding thieno[3,2-d]pyrimidine derivatives .

Furthermore, condensation with aldehydes can lead to the formation of Schiff bases, which can then be cyclized to afford various heterocyclic systems. For example, the reaction of 2-amino-4-methylthiophene-3-carboxamide with aromatic aldehydes has been shown to yield the corresponding thienopyrimidine derivatives tubitak.gov.tr.

The versatility of the 2-amino group is further demonstrated by its reaction with carbon disulfide. In the presence of a base, this reaction can lead to the formation of a dithiocarbamate intermediate, which can then be cyclized to afford thieno[2,3-d]pyrimidine-2,4-dithiones researchgate.net.

These transformations highlight the synthetic utility of the 2-amino moiety in constructing a diverse library of thieno[2,3-d]pyrimidine derivatives with various substitution patterns, which is crucial for the exploration of their structure-activity relationships.

Table 1: Examples of Transformations Involving the 2-Amino Moiety of 2-Amino-4-methylthiophene-3-carbonitrile Derivatives

| Reagent | Reaction Conditions | Product Type | Reference |

| Nitriles (RCN) | Dry dioxane, dry HCl gas | 2-Substituted-4-amino-thieno[2,3-d]pyrimidines | nih.govmdpi.com |

| Phenyl isothiocyanate | Boiling pyridine | Thieno[3,2-d]pyrimidine derivatives | |

| Aromatic aldehydes | - | Thienopyrimidine derivatives | tubitak.gov.tr |

| Carbon disulfide | 10% ethanolic sodium hydroxide | Thieno[2,3-d]pyrimidine-2,4-dithione derivatives | researchgate.net |

Modifications and Substitutions at the 4-Methyl Position

Direct modification of the 4-methyl group on a pre-formed this compound ring is a synthetically challenging task due to the relative inertness of the methyl C-H bonds. However, the synthesis of analogues with different substituents at the 4-position can be achieved by employing variations of the Gewald reaction, which is a cornerstone for the synthesis of 2-aminothiophenes organic-chemistry.orgwikipedia.org.

The Gewald reaction involves a multi-component condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base organic-chemistry.orgwikipedia.org. By selecting an appropriate ketone as a starting material, a variety of substituents can be introduced at the 4-position of the resulting 2-aminothiophene-3-carbonitrile. For instance, using acetone would yield the 4-methyl derivative, while employing other ketones would result in different alkyl or aryl groups at this position.

While direct functionalization of the methyl group is not commonly reported, strategic synthetic design allows for the introduction of diverse functionalities at the 4-position. This is exemplified by the synthesis of 4-substituted 2-aminothiophenes through modified Gewald conditions where methylketone derivatives bearing a leaving group at the methyl position are utilized researchgate.net. This approach allows for the selective formation of 4-substituted 2-aminothiophenes researchgate.net.

Furthermore, the synthesis of thieno[2,3-d]pyrimidine derivatives with various substituents at what would be the 4-position of the thiophene ring has been extensively explored. These syntheses often start from appropriately substituted ketones in a Gewald reaction to construct the thiophene ring with the desired substitution pattern already in place. This indirect approach is the primary method for achieving structural diversity at this position.

Table 2: Synthesis of 2-Aminothiophene-3-carbonitriles with Different 4-Substituents via the Gewald Reaction

| Ketone/Aldehyde | Base | Resulting 4-Substituent | Reference |

| Acetone | Diethylamine | Methyl | mdpi.com |

| Cyclohexanone | Morpholine (B109124) | Tetramethylene (fused ring) | |

| Substituted Acetophenones | Piperidine | Substituted Phenyl | sciforum.net |

| Pyranone | Triethylamine (B128534) | Dihydro-pyran (fused ring) | scielo.brscielo.br |

Advanced Spectroscopic and Structural Characterization of 4 Methylthiophene 3 Carbonitrile and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. rigaku.com It provides precise measurements of molecular dimensions, conformation, and the intricate network of intermolecular interactions that govern crystal packing. rigaku.com

Precise Determination of Molecular Geometries and Bond Parameters

X-ray diffraction studies on derivatives of 4-Methylthiophene-3-carbonitrile, such as thieno[2,3-d]pyrimidines, allow for the precise measurement of bond lengths, bond angles, and torsion angles. For example, in the crystal structure of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, the thiophene (B33073) ring is observed to be essentially planar, with a root-mean-square deviation of 0.05 Å. juniperpublishers.com The analysis of various thieno[2,3-d]pyrimidine (B153573) derivatives reveals consistent geometric parameters for the fused ring system. rsc.orgmdpi.commdpi.com The crystal structure of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide, a complex derivative, was solved in the triclinic P-1 space group, providing detailed data on its molecular geometry. mdpi.com

Table 1: Representative Crystallographic Data for a Thieno[2,3-d]pyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9989(2) |

| b (Å) | 12.1234(5) |

| c (Å) | 13.6872(7) |

| α (°) | 74.972(4) |

| β (°) | 81.734(4) |

| γ (°) | 83.213(3) |

| Volume (ų) | 947.98(7) |

Data derived from a representative Schiff base based on a 1,2,4-Triazole-3-Thione hybrid. mdpi.com

Investigation of Intermolecular Interactions and Crystal Packing (e.g., N-H⋯N, N-H⋯O, C-H⋯π interactions, 3D Networks)

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of intermolecular forces. In the crystal structures of thiophene derivatives, a rich network of these interactions is often observed. Strong N–H⋯O and N–H⋯N hydrogen bonds are common, linking molecules into dimers, chains, or more complex assemblies. mdpi.comnih.gov

Beyond classical hydrogen bonds, weaker interactions also play a crucial role. These include:

C–H⋯S and C–H⋯N contacts: These interactions are frequently observed, linking molecules into one-dimensional chains or contributing to three-dimensional networks. nih.govnih.gov

π-π Stacking: The aromatic thiophene rings and any attached phenyl or pyridine (B92270) groups often engage in π-π stacking interactions, where the rings are arranged in a parallel or slipped-parallel fashion. researchgate.netnih.govrsc.org These interactions are vital for the formation of stacked structures.

C–H⋯π Interactions: This type of hydrogen bond involves a C-H bond pointing towards the electron-rich face of an aromatic ring. researchgate.net The dispersion forces are the primary source of attraction in these interactions. researchgate.net

These combined interactions can lead to the formation of complex three-dimensional supramolecular architectures, such as the zig-zag chains and 1-D tapes observed in the salts of trithiocyanuric acid. researchgate.net The analysis of molecular packing in a hydrazone derivative of thieno[2,3-d]pyrimidine indicated that H⋯H, O⋯H, and H⋯C contacts were the most dominant intermolecular interactions. mdpi.com

Table 2: Common Intermolecular Interactions in Thiophene Derivatives

| Interaction Type | Description | Significance |

|---|---|---|

| N–H⋯O/N | Classical hydrogen bond | Formation of robust dimers and chains mdpi.comnih.gov |

| C–H⋯S/N | Weak hydrogen bond | Links molecules into extended assemblies nih.govnih.gov |

| π–π Stacking | Attraction between aromatic rings | Stabilizes layered and stacked crystal packing researchgate.netrsc.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise chemical structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide definitive confirmation of the synthesized structures and are crucial for assigning regiochemistry and stereochemistry. nih.gov

In the ¹H NMR spectra of various thieno[2,3-d]pyrimidine derivatives, characteristic signals confirm the successful formation of the target compounds. For instance, a singlet appearing around 8.00-8.56 ppm is typically assigned to the C2-proton of the pyrimidine (B1678525) ring. mdpi.comnih.gov Protons of substituent groups, such as the methylene (B1212753) protons in a tetrahydrobenzo fused ring or on side chains, exhibit distinct chemical shifts and multiplicities that allow for their unambiguous assignment. nih.govscispace.com The presence of exchangeable protons (e.g., from NH groups) can be confirmed by D₂O exchange experiments. nih.gov

Similarly, ¹³C NMR spectra provide detailed information about the carbon framework. The carbonyl carbons in thienopyrimidinone derivatives appear at low field (e.g., ~157-165 ppm), while the carbons of the thiophene and pyrimidine rings have characteristic chemical shifts that confirm the fused heterocyclic structure. mdpi.comnih.gov This data is vital for distinguishing between different regioisomers that could potentially form during synthesis.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thieno[2,3-d]pyrimidine Derivatives

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine C-H | 8.00 - 8.56 mdpi.comnih.gov | 152.2 - 155.2 scielo.br |

| NH (exchangeable) | 4.00 - 12.61 mdpi.comnih.gov | N/A |

| CH₂ (side chain) | 4.00 - 5.29 mdpi.comnih.gov | 57.0 - 59.2 nih.gov |

| C=O (amide/ketone) | N/A | 157.2 - 169.2 mdpi.comnih.gov |

| Thiophene & Pyrimidine Carbons | N/A | 116.0 - 166.6 scielo.br |

Data compiled from various substituted thieno[2,3-d]pyrimidine derivatives.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the target molecules, which are then analyzed. scielo.br For various thieno[2,3-d]pyrimidine derivatives, ESI-MS has been used to observe the protonated molecular ion [M+H]⁺, with the measured mass-to-charge ratio (m/z) matching the calculated value for the expected formula. scielo.brijacskros.com

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments elucidate the characteristic fragmentation pathways of these molecules. The study of fragmentation patterns provides valuable structural information. For related benzo[b]thiophene and thieno[2,3-b]thiophene (B1266192) derivatives, electron impact mass spectrometry shows that fragmentation is often initiated by cleavage of bonds adjacent to nitrogen atoms or carbonyl groups. nih.govnih.gov For instance, in dianilide derivatives, dominant peaks arise from the cleavage of the C-N amide bond. nih.gov In dicarbonyldichlorides, characteristic fragments are formed by the cleavage of the C-Cl bond. nih.gov Understanding these pathways can help in the structural identification of unknown derivatives or metabolites.

Fourier Transform Infrared (FTIR) and UV-Vis Spectroscopy for Functional Group Analysis and Electronic Transitions

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of specific bonds, and each type of bond vibrates at a characteristic frequency. For derivatives of this compound, FTIR spectra clearly show absorption bands corresponding to the key functional groups.

Table 4: Characteristic FTIR Absorption Bands for Thieno[2,3-d]pyrimidine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3265 - 3459 scielo.brijacskros.com | Stretching |

| Aromatic C-H | ~3110 ijacskros.com | Stretching |

| C≡N (Nitrile) | ~2220 | Stretching |

| C=O (Amide/Ketone) | ~1650 | Stretching |

| C=N (Imine/Pyrimidine) | 1596 - 1646 scielo.brijacskros.com | Stretching |

| C=C (Aromatic) | 1501 - 1575 scielo.brijacskros.com | Stretching |

Data compiled from various substituted thieno[2,3-d]pyrimidine derivatives.

The presence of a sharp band around 2220 cm⁻¹ would be characteristic of the nitrile (C≡N) group in the parent compound. In the thieno[2,3-d]pyrimidine derivatives, strong absorptions for N-H stretching (if secondary amines are present), C=O stretching (in oxo-derivatives), and various C=C and C=N stretching vibrations from the aromatic rings are readily identified. scielo.brijacskros.com

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uomustansiriyah.edu.iq The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The highly conjugated π-system of the thiophene ring, combined with the nitrile group and any fused rings or aromatic substituents, gives rise to characteristic absorptions in the UV region (200-400 nm). libretexts.org

The primary electronic transitions expected for these compounds are:

π → π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. slideshare.net Due to the extensive conjugation in the thieno[2,3-d]pyrimidine core, these transitions are typically strong (high molar absorptivity) and are responsible for the main absorption bands in the UV spectrum. uomustansiriyah.edu.iqupenn.edu

n → π transitions:* These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on nitrogen or sulfur atoms, to a π* antibonding orbital. slideshare.net These transitions are generally weaker than π → π* transitions and occur at longer wavelengths. upenn.edu

The position of the absorption maximum (λ_max) is sensitive to the specific substitution pattern and the solvent used, providing further clues about the electronic structure of the molecule.

Theoretical and Computational Chemistry Studies on 4 Methylthiophene 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for the computational investigation of organic molecules. This method, which approximates the many-electron problem by focusing on the electron density, offers a balance of accuracy and computational efficiency, making it well-suited for studying molecules of moderate size like 4-Methylthiophene-3-carbonitrile.

A fundamental application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms in a molecule. scielo.org.mx For derivatives of thiophene (B33073), such as this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(2d,p), can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. scielo.org.mx These calculated geometric parameters provide a detailed three-dimensional picture of the molecule's structure. For instance, theoretical calculations on similar heterocyclic compounds have shown slight variations between gas-phase and solution-phase geometries, highlighting the influence of the molecular environment. scielo.org.mx

The electronic structure of this compound, which dictates its reactivity and spectroscopic properties, is also readily predicted using DFT. The distribution of electron density, including the localization of charges, can be analyzed through methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA). scielo.org.mx This information helps in identifying the electrophilic and nucleophilic regions of the molecule, crucial for understanding its interactions with other chemical species. scielo.org.mx

Table 1: Representative Theoretical Geometric Parameters for a Thiophene Derivative This table presents a generalized example of data that can be obtained from DFT calculations on a molecule structurally similar to this compound. The values are for illustrative purposes.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C | 1.37 | C-S-C | 92.2 |

| C-S | 1.72 | C-C-S | 111.5 |

| C-C | 1.45 | C-C=C | 112.6 |

| C-CN | 1.43 | ||

| C-CH3 | 1.51 |

DFT is a powerful tool for mapping out the energetic landscape of a chemical reaction. By calculating the Gibbs free energy (ΔG) of reactants, products, intermediates, and transition states, chemists can predict the spontaneity and feasibility of a reaction. The Gibbs free energy is determined by the enthalpy (ΔH) and entropy (ΔS) of the system at a given temperature (T), according to the equation ΔG = ΔH - TΔS. libretexts.orggithub.io

For reactions involving this compound, DFT calculations can be employed to determine the energies of various species along a proposed reaction pathway. This allows for the identification of the most likely mechanism by comparing the energy barriers (activation energies) of different potential routes. For example, in studying tautomeric equilibria of similar nitrogen-containing heterocycles, DFT has been used to construct potential energy profiles for multi-step reactions, providing insight into the stability of intermediates and the heights of energy barriers. physchemres.org

Beyond calculating the energies of stationary points, DFT can be used to analyze the entire reaction trajectory, which is the path that the atoms follow during a chemical transformation. This is visualized on a potential energy surface (PES), a multidimensional plot that shows the energy of the system as a function of the positions of the atoms.

By mapping the PES, researchers can identify the minimum energy path for a reaction, which corresponds to the most probable reaction mechanism. This analysis provides a dynamic picture of the reaction, revealing how bonds are broken and formed. For complex reactions, such as cycloadditions or rearrangements, understanding the PES is crucial for predicting the outcome and selectivity of the reaction.

Chemical reactions are often carried out in a solvent, which can have a significant impact on reactivity. DFT calculations can account for the effects of a solvent using various models, such as the Polarized Continuum Model (PCM). physchemres.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and its effect on the solute's electronic structure and energy is calculated.

These calculations have shown that the presence of a solvent can alter the relative energies of tautomers, intermediates, and transition states, thereby influencing reaction rates and equilibria. physchemres.org For instance, in a study on a triazole derivative, the effect of both aprotic (dimethylformamide) and protic (water) solvents was investigated, demonstrating the importance of considering the solvent environment in computational studies. physchemres.org Furthermore, for molecules with acidic or basic sites, the pH of the medium can also be computationally modeled to understand its influence on reactivity, although direct studies on the pH dependence of this compound are not widely available.

Molecular Orbital Theory for Electronic Property Analysis (e.g., HOMO-LUMO Energy Gaps)

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the description of electrons in terms of delocalized orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance in understanding a molecule's electronic properties and reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that provides insight into the molecule's chemical stability and reactivity. researchgate.netyoutube.com A large HOMO-LUMO gap generally indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com

For conjugated systems like this compound, DFT calculations are frequently used to determine the HOMO and LUMO energies and the resulting energy gap. e3s-conferences.org These calculations have been applied to a wide range of thiophene-based organic molecules to predict their electronic and optical properties. e3s-conferences.orgnih.gov For instance, studies on similar molecules have shown that the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic properties of the material. scispace.com

Table 2: Representative HOMO-LUMO Energy Gaps for Thiophene Derivatives This table provides illustrative examples of HOMO-LUMO energy gaps for different thiophene-based compounds, as determined by DFT calculations. The specific value for this compound would require a dedicated calculation.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | -6.9 | -0.2 | 6.7 |

| 2-Methylthiophene | -6.7 | -0.1 | 6.6 |

| 3-Cyanothiophene | -7.3 | -1.0 | 6.3 |

Computational Prediction of Reaction Selectivity and Mechanistic Pathways

One of the most powerful applications of computational chemistry is the prediction of reaction selectivity, including regioselectivity and stereoselectivity. By comparing the activation energies of different possible reaction pathways, it is possible to predict which product will be formed preferentially.

For electrophilic or nucleophilic substitution reactions on the thiophene ring of this compound, computational models can be used to assess the relative reactivity of different positions. This involves calculating the energies of the transition states leading to the various possible products. The pathway with the lowest activation energy will be the most favored.

Recent advances have combined quantum mechanical (QM) calculations with machine learning (ML) to create hybrid models that can predict reaction outcomes with high accuracy. nih.govchemrxiv.org These models are trained on large datasets of known reactions and can learn to recognize the subtle electronic and steric factors that control selectivity. nih.gov While specific applications of these advanced models to this compound may not yet be published, the general methodology holds great promise for predicting its reactivity in a wide range of chemical transformations. rsc.org

Applications of 4 Methylthiophene 3 Carbonitrile and Its Derivatives in Advanced Materials Science

Development of Organic Sensitizers for Photovoltaic Technologies

Organic sensitizers are at the heart of dye-sensitized solar cells (DSSCs), where they are responsible for absorbing light and initiating the process of converting solar energy into electricity. The molecular architecture of these dyes is paramount to their performance, with the Donor-π-Acceptor (D-π-A) design being a particularly successful strategy.

Design and Synthesis of Donor-π-Acceptor (D-π-A) Systems

The Donor-π-Acceptor (D-π-A) framework is a principal design concept for organic sensitizers used in DSSCs. rsc.org This architecture involves an electron-donating unit (D) and an electron-accepting unit (A), connected by a π-conjugated bridge (π). This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical step for efficient electron injection into the semiconductor's conduction band (like TiO₂) in a solar cell. rsc.orgmdpi.com

Thiophene (B33073) and its derivatives are frequently employed as the π-bridge or as part of the donor unit in D-π-A systems. rsc.org The synthesis of such systems often involves cross-coupling reactions, like the Suzuki or Stille coupling, to connect the various components. For instance, thiophene-based 2-arylpyridines have been synthesized using sequential Suzuki coupling reactions to create ligands for sensitizers. In the context of 4-Methylthiophene-3-carbonitrile, the thiophene ring itself could serve as the π-linker. The presence of the electron-donating methyl group at the 4-position and the electron-withdrawing nitrile group at the 3-position would asymmetrically modulate the electronic properties of the thiophene ring. This could influence the energy levels and the charge transfer characteristics of the resulting D-π-A molecule.

In a hypothetical D-π-A sensitizer (B1316253) incorporating a derivative of this compound, a stronger donor group (like a triarylamine) could be attached at one end of the molecule, while an acceptor/anchoring group (like cyanoacetic acid) is placed at the other. The substituted thiophene unit would then act as the π-bridge, and its inherent electronic asymmetry could be exploited to fine-tune the dye's absorption spectrum and energy levels for optimal photovoltaic performance. The synthesis could proceed through functionalization of the methyl group or by leveraging the reactivity of other positions on the thiophene ring for coupling reactions.

Investigation of Thiophene's Role as an Electron-Rich Heterocycle in Light Harvesting

Thiophene is classified as an electron-rich heterocycle due to the presence of the sulfur atom, which donates electron density to the π-conjugated system of the ring. This property is fundamental to its successful application in light-harvesting materials. rsc.org The increased electron density on the conjugated backbone enhances its ability to donate electrons, a key function for both the donor and π-bridge components in a D-π-A sensitizer. rsc.org

The incorporation of thiophene units into organic dyes leads to several beneficial effects for light harvesting:

Broadened Light Absorption: Thiophene derivatives can extend the conjugation of a molecule, which typically results in a bathochromic (red) shift of the absorption spectrum. rsc.org This allows the sensitizer to absorb a larger portion of the solar spectrum, leading to a higher potential photocurrent.

Tuning of Energy Levels: Introducing thiophene-based donors can positively shift the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the dyes. This provides a larger driving force for dye regeneration by the electrolyte and can be tailored to optimize the electron injection process. rsc.org

Enhanced Molar Extinction Coefficients: Organic dyes containing thiophene often exhibit high molar extinction coefficients, meaning they are very efficient at absorbing light at their peak absorption wavelengths.

In the case of this compound, the electron-donating methyl group would further enrich the π-system of the thiophene ring, potentially enhancing its donor capacity. Conversely, the electron-withdrawing nitrile group would influence the electronic structure, and the combination of these two groups could be used to precisely modulate the dye's absorption and electrochemical properties. Research on related structures has shown that introducing various thiophene derivatives as donors is a viable strategy for tuning energy levels and improving device efficiency. rsc.org

Exploration in Polymer Chemistry

Thiophene derivatives are fundamental monomers for the synthesis of conducting and semiconducting polymers. These materials are integral to the development of flexible and low-cost organic electronic devices such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and electrochromic devices.

Electrochemical Polymerization of Thiophene Derivatives (e.g., Poly(3-methylthiophene))

Electrochemical polymerization is a common method for synthesizing conjugated polymer films directly onto an electrode surface. This technique allows for control over the film's thickness and morphology. Poly(3-methylthiophene) (P3MT), a polymer derived from a monomer closely related to this compound, has been extensively studied. researchgate.netresearchgate.net

The electropolymerization of 3-methylthiophene (B123197) is typically carried out in an organic solvent containing a supporting electrolyte, such as acetonitrile (B52724) with lithium perchlorate (B79767) (LiClO₄) or tetraethylammonium (B1195904) hexafluorophosphate (B91526) (Et₄NPF₆). researchgate.netknutd.edu.ua The process involves the anodic oxidation of the monomer to form radical cations, which then couple to form oligomers and eventually a polymer film that deposits on the electrode. researchgate.net The applied potential is a critical parameter; for the copolymerization of indole (B1671886) and 3-methylthiophene, a potential of 1.3 V vs. SCE was found to be optimal. epa.gov The properties of the resulting polymer, including its conductivity, depend on the polymerization conditions. For instance, the conductivity of poly(3-alkylthiophenes) was found to increase in the order of polythiophene < poly(3-ethylthiophene) < poly(3-methylthiophene). researchgate.net

For this compound, the presence of the nitrile group would likely influence the polymerization potential and the properties of the resulting polymer due to its electron-withdrawing nature. The electrochemical copolymerization of 3-methylthiophene with other monomers, like 3,4-ethylenedioxythiophene (B145204) (EDOT), has been shown to produce materials with significantly improved electrochromic switching times, demonstrating a strategy to fine-tune polymer properties. knutd.edu.ua

Table 1: Conditions for Electrochemical Polymerization of Thiophene Derivatives

| Monomer(s) | Solvent / Electrolyte | Substrate | Applied Potential | Resulting Polymer/Copolymer |

|---|---|---|---|---|

| 3-Methylthiophene (3MT) | Propylene Carbonate / Et₄NPF₆ | - | - | Poly(3-methylthiophene) (P3MT) with higher conductivity than polythiophene researchgate.net |

| 3MT & 3,4-ethylenedioxythiophene (EDOT) | Acetonitrile / 0.1 M LiClO₄ | Indium Tin Oxide (ITO) Glass | 1.3 V | 3MT/EDOT copolymer with improved electrochromic properties knutd.edu.ua |

Studies on Optoelectronic Properties and Conjugation in Thiophene-Based Polymers

The optoelectronic properties of thiophene-based polymers are dictated by their chemical structure, specifically the degree of π-conjugation along the polymer backbone and the nature of any side-chain substituents. researchgate.net These properties are critical for their performance in electronic devices.

The electronic structure of poly(thiophene-3-methyl acetate), another polymer with a functional group at the 3-position, has been investigated using UV-vis absorption spectroscopy. researchgate.net Studies showed that the π-conjugation length increases with polymer concentration in solution, leading to a red shift in the absorption peak of the π-π* transition. researchgate.net This indicates that intermolecular interactions play a significant role. The conformation of the polymer chains, such as anti-gauche versus all-anti conformations, can also significantly impact the electronic transition energies. researchgate.net

For a polymer derived from this compound, the methyl and nitrile substituents would have a combined effect on the polymer's electronic structure and morphology. The methyl group could enhance solubility and influence interchain packing, while the polar nitrile group could introduce different intermolecular interactions and alter the polymer's energy levels. In all-polymer solar cells, thiophene-based polymers have been developed as both donor and acceptor materials. rsc.org By carefully selecting the monomer units and side chains, the absorption spectra and energy levels can be tuned to create high-performance devices. For example, novel polymer acceptors based on thiophene[3,4-b]thiophene have led to power conversion efficiencies exceeding 17%. rsc.org

Table 2: Optoelectronic Properties of Selected Thiophene-Based Polymers

| Polymer | Solvent | Absorption Max (λmax) | Optical Band Gap (Eg) | Key Finding |

|---|---|---|---|---|

| Poly(thiophene-3-methyl acetate) | Chloroform | Varies with concentration | ~1.9 eV (calculated for all-anti conformation) | π-conjugation length increases with concentration. researchgate.net |

| 3MT/EDOT Copolymer (9990:10 ratio) | Film on ITO | ~480 nm | - | Spectral properties similar to P3MT but with faster electrochromic switching. knutd.edu.ua |

Conclusion and Future Research Perspectives in 4 Methylthiophene 3 Carbonitrile Chemistry

Recapitulation of Key Research Findings and Methodological Advances

Research directly focused on 4-methylthiophene-3-carbonitrile is notably sparse in publicly accessible literature. However, by examining the broader context of thiophene (B33073) chemistry, we can infer key aspects of its profile. The primary research findings related to this compound are centered on its role as a potential synthetic building block.

Methodological advances in the synthesis of substituted thiophenes provide a foundational framework for approaching the synthesis of this compound. Classical methods such as the Gewald reaction , which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, are a cornerstone for the synthesis of 2-aminothiophenes. wikipedia.orgresearchgate.netorganic-chemistry.orgumich.eduorganic-chemistry.org These 2-amino-3-cyanothiophenes could, in principle, serve as precursors to this compound through subsequent deamination and other functional group manipulations.

More contemporary approaches to thiophene synthesis involve metal-catalyzed cross-coupling and cyclization reactions. These methods offer greater control over regioselectivity and functional group tolerance, which would be advantageous for the specific substitution pattern of this compound. For instance, the synthesis of related 3-cyanothiophene derivatives has been achieved through base-catalyzed three-component reactions. rsc.org